REACTION_CXSMILES
|
CN([CH:4]=[C:5]1[C:9]([CH3:11])([CH3:10])[O:8][C:7]([CH3:13])([CH3:12])[C:6]1=O)C.C(O)(=O)C.[NH2:19][C:20]([NH2:22])=[NH:21].C[O-].[Na+]>C(O)C>[CH3:10][C:9]1([CH3:11])[C:5]2[CH:4]=[N:19][C:20]([NH2:22])=[N:21][C:6]=2[C:7]([CH3:13])([CH3:12])[O:8]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.97 g
|
Type
|
reactant
|
Smiles
|
CN(C)C=C1C(C(OC1(C)C)(C)C)=O
|
Name
|
|
Quantity
|
1.19 g
|
Type
|
reactant
|
Smiles
|
C(C)(=O)O.NC(=N)N
|
Name
|
sodium methylate
|
Quantity
|
0.54 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
40 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
100 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The solvent was removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
the reaction product purified by crystallization from a mixture of hot heptane/ethyl acetate
|
Name
|
|
Type
|
product
|
Smiles
|
CC1(OC(C=2N=C(N=CC21)N)(C)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 67% | |
YIELD: CALCULATEDPERCENTYIELD | 67.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |